molecular formula C9H20NO3P B1345537 Diethyl (pyrrolidin-1-ylmethyl)phosphonate CAS No. 51868-96-3

Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Cat. No. B1345537
CAS RN: 51868-96-3
M. Wt: 221.23 g/mol
InChI Key: DOMZGECNJWVKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethylphosphonate group attached to a pyrrolidin-1-ylmethyl moiety. This compound is not directly discussed in the provided papers, but related compounds with similar structures and functionalities are extensively studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related diethylphosphonate compounds involves various strategies. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates were prepared through acidic hydrolysis followed by coupling reactions with aldehydes, which could be applied to the synthesis of complex molecules like phycocyanobilin . Another approach includes the Kabachnik–Fields reaction, which was used to synthesize a series of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates, indicating the versatility of diethylphosphonate derivatives in multi-component reactions .

Molecular Structure Analysis

The molecular structure of diethylphosphonate derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For example, a Zn(II) complex with a related diethylphosphonate ligand showed a slightly distorted tetrahedral ZnNOCl2 environment, highlighting the coordination capabilities of these compounds . The structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, which is a common feature in diethylphosphonate chemistry .

Chemical Reactions Analysis

Diethylphosphonate compounds participate in a variety of chemical reactions. They can undergo oxidation, as seen with diethyl p-tolylthioethynylphosphonate, which was oxidized to its sulphone derivative . Additionally, diethylphosphonate derivatives can be involved in deoxygenative phosphorylation reactions, as demonstrated in the synthesis of diethyl pyridin-2-ylphosphonates . These reactions showcase the reactivity and potential for further functionalization of diethylphosphonate compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylphosphonate derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group can lead to intermolecular and intramolecular hydrogen bonding, which can affect the compound's solubility and boiling point . The crystal and molecular structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate provided insights into the geometry of the structure and its correlation with NMR data, which is crucial for understanding the physical properties of these compounds .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, are useful intermediates and biologically active compounds . They are known as antibacterial agents . Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .
    • Methods : The preparation of these acids involves hydrolysis or dealkylation of their esters. The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
    • Results : These compounds have shown effectiveness against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
  • Field : Biochemistry

    • Application : Phosphinates and phosphonates are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds . They play key roles in many different areas of life science .
    • Methods : The development of these bioactive compounds involves the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism .
    • Results : Bioisosteres are substituents or functional groups which induce similar biological response .
  • Field : Organic Chemistry

    • Application : Phosphinic and phosphonic acids are known as antibacterial agents . They are effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, which may cause major problems in the treatment of bacterial infections .
    • Methods : The preparation of these acids involves hydrolysis or dealkylation of their esters .
    • Results : Fosfomycin has remained active against both Gram-positive and Gram-negative MDR and XDR bacteria .
  • Field : Medicine

    • Application : Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .
    • Methods : These compounds are prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Results : Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
  • Field : Material Science

    • Application : Dimethyl methyl phosphonate (DMMP) and expandable graphite (EG) are incorporated into bio-based rigid polyurethane foams (bio-PUFs) to improve their flame retardant properties .
    • Methods : A novel and reactive phosphorous sunflower oil-based biopolyol is used to produce bio-PUFs .
    • Results : The flame retardancy of biocomposite foams was improved due to the presence of EG, acting in the condensed phase, and DMMP, acting in the gas phase .
  • Field : Pharmaceutical and Agricultural

    • Application : Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo hydrolysis process readily and gave valuable materials with wide applications in pharmaceutical and agricultural .
    • Methods : The preparation of these materials involves the hydrolysis of dialkyl or aryl esters of phosphonate and bisphosphonate compounds .
    • Results : These materials have wide applications in pharmaceutical and agricultural .
  • Field : Agriculture

    • Application : Phosphonate compounds are biologically active organic synthetic materials derived from natural products. They are highly biologically active and less susceptible to resistance, and have the advantages of high efficacy, fast efficacy, low dosage, and wide use . They have herbicidal, bactericidal, fungicidal, insecticidal, antiviral, and plant growth regulation functions .
    • Methods : The development of these bioactive compounds involves the design of new environmentally friendly and non-drug resistant pesticides .
    • Results : With the increasing prevalence of drug resistance of pathogens, there is growing concern regarding the development of new environmentally friendly and non-drug resistant pesticides .
  • Field : Organic Chemistry

    • Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Methods : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
    • Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
  • Field : Medicine

    • Application : Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
    • Methods : These compounds are prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Results : Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain). GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
  • Field : Pharmaceutical and Agricultural

    • Application : Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo hydrolysis process readily and gave valuable materials with wide applications in pharmaceutical and agricultural .
    • Methods : The preparation of these materials involves the hydrolysis of dialkyl or aryl esters of phosphonate and bisphosphonate compounds .
    • Results : These materials have wide applications in pharmaceutical and agricultural .

Safety And Hazards

The compound is classified as a warning signal word class . It causes skin irritation (H315) and has several precautionary statements including P264, P280, P302+P352, P362+P364, and P332+P313 .

Future Directions

Phosphonates, including Diethyl (pyrrolidin-1-ylmethyl)phosphonate, have significant potential in the development of potential drugs and agrochemicals . Their enhanced resistance towards hydrolysis makes them very useful in these fields . The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is a key future direction .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZGECNJWVKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199832
Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (pyrrolidin-1-ylmethyl)phosphonate

CAS RN

51868-96-3
Record name Diethyl P-(1-pyrrolidinylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51868-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.